molecular formula C13H24N2O5 B13395965 (S)-2-(2-(tert-butoxycarbonylamino)acetamido)-4-methylpentanoic acid

(S)-2-(2-(tert-butoxycarbonylamino)acetamido)-4-methylpentanoic acid

Cat. No.: B13395965
M. Wt: 288.34 g/mol
InChI Key: RGNNFKYULPHSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Leu-OH, also known as N-tert-Butyloxycarbonyl-glycyl-leucine, is a dipeptide compound commonly used in peptide synthesis. The compound consists of glycine and leucine amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Leu-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process begins with the attachment of Boc-Gly-OH to a resin, followed by the coupling of Boc-Leu-OH using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of Boc-Gly-Leu-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Scientific Research Applications

Boc-Gly-Leu-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Gly-Leu-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus, allowing selective reactions at the carboxyl terminus. Upon deprotection, the free amino group can participate in further peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Gly-Leu-OH is unique due to its combination of glycine and leucine, providing specific properties and reactivity in peptide synthesis. Its dual amino acid composition allows for the formation of more complex peptide structures compared to single amino acid derivatives .

Properties

IUPAC Name

4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNFKYULPHSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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